1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine
Overview
Description
Phospholipid containing photo-polymerizable diacetylene fatty acids. These phospholipids produce structures with characteristics of both biomembranes and synthetic polymers.
23:2 Diyne PC [DC(8,9)PC] is a chiral diynoic phosphotidylcholine (PC).
Scientific Research Applications
Polymerization and Lipid Bilayer Structure
1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine (DC8,9PC) demonstrates enhanced polymerization when mixed with short-chain saturated phosphatidylcholines. Research by Rhodes and Singh (1991) explored the polymerization process, revealing that the addition of short-chain lipids may either provide flexibility for conformational changes during polymerization or facilitate interdigitation with opposing monolayers for crystalline alignment. This insight contributes to understanding the structural behavior of diacetylenic phospholipid bilayers (Rhodes & Singh, 1991).
Phase Behavior and Microstructure Formation
DC23PC, a variant of DC8,9PC, forms unique microstructures, including cylindrical structures ('tubules') and multilamellar sheets. Rudolph and Burke (1987) utilized Fourier-transform infrared spectroscopy to analyze the phase behavior of DC23PC, providing insights into the spectroscopic changes preceding its transition to different microstructures. This research aids in understanding the thermotropic behavior of polymerizable lipids (Rudolph & Burke, 1987).
Synthesis and Properties
Hennies, Santana, and Correia (2001) described the synthesis of diacetylenic phosphatidylcholines, including 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphatidylcholine. Their synthesis approach addresses the challenge of undesired polymerization during storage. The resulting polymerized liposomes exhibit unique physical properties suitable for applications like slow-release drug delivery systems (Hennies, Santana, & Correia, 2001).
Hydration and Neutron Scattering Studies
Research by Blechner, Skita, and Rhodes (1990) utilized elastic neutron scattering experiments to study the hydration of multibilayers of DC8,9PC. Their findings contradicted previous assumptions, showing that the DC8,9PC headgroup is at least as well hydrated as that of saturated lipids like dipalmitoylphosphatidylcholine. This study provides crucial insights into the hydration properties of polymerizable lipid bilayers (Blechner, Skita, & Rhodes, 1990).
Nanotechnology and Material Science
Yu and Urban (2007) demonstrated the use of biologically active DC8,9PC nanotube-forming phospholipids to synthesize ferromagnetic iron oxide–carbon–iron oxide nanotubes. This innovative approach highlights the potential of DC8,9PC in fabricating novel nanomaterials with significant applications in material science and nanotechnology (Yu & Urban, 2007).
Mechanism of Action
The mechanism of action of 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine involves the formation of highly ordered bilayers, yielding as many as 16 orders of lamellar diffraction, in both the polymerized and unpolymerized states . The electron-dense diacetylenic portions of the fatty acyl chain produced electron density maxima at two well-defined levels on each side of the bilayer .
Future Directions
The future directions of research on 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine could involve further exploration of its properties and potential applications. For instance, its ability to form highly ordered bilayers could be leveraged in the development of new materials . Additionally, its role in light-triggered enzymatic reactions suggests potential applications in biotechnology .
Biochemical Analysis
Biochemical Properties
1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable complexes with liposomal formulations, which are used in x-ray diffraction data analysis . Additionally, this compound can inhibit the proliferation of cancer cells in vitro . The nature of these interactions often involves the formation of micelles or vesicles, which can encapsulate other molecules and facilitate their transport and function within biological systems.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to create polydiacetylene vesicles, which can be utilized to study cell membrane properties and interactions . Moreover, this compound has been observed to inhibit cancer cell proliferation, indicating its potential role in modulating cellular growth and division .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it forms stable complexes with liposomal formulations, which can be used to deliver therapeutic agents to target cells . Additionally, the compound’s ability to form vesicles allows it to encapsulate and transport other molecules, thereby influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions. Studies have shown that it remains stable in mammalian cells and can be used for long-term experiments . Its degradation products and long-term effects on cellular function need to be carefully monitored to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit cancer cell proliferation without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for lipid metabolism. The compound’s ability to form vesicles and micelles plays a significant role in its metabolic functions, as these structures can encapsulate and transport other molecules within cells . Additionally, its interactions with specific enzymes can influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to form vesicles also aids in its transport and distribution, allowing it to encapsulate and deliver other molecules to target sites.
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its activity and function. It can be directed to specific organelles through targeting signals or post-translational modifications . The compound’s ability to form vesicles and micelles allows it to interact with different cellular structures, influencing their function and dynamics.
Properties
IUPAC Name |
[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-23,32-51H2,1-5H3/t52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBJTPGHAMAEMV-OIVUAWODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226969 | |
Record name | 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
914.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76078-28-9 | |
Record name | 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076078289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40226969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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